5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one
Description
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one is a synthetic heterocyclic compound featuring a thiazolidinone core fused with an indolinone moiety. The structure includes a bromine substituent at the 5-position of the indolinone ring, an ethyl group at the 1-position, and a furan-2-ylmethyl group at the 3-position of the thiazolidinone ring.
Properties
CAS No. |
617697-84-4 |
|---|---|
Molecular Formula |
C18H13BrN2O3S2 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13BrN2O3S2/c1-2-20-13-6-5-10(19)8-12(13)14(16(20)22)15-17(23)21(18(25)26-15)9-11-4-3-7-24-11/h3-8H,2,9H2,1H3/b15-14- |
InChI Key |
ILLGGPXKVAGYKF-PFONDFGASA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)/C1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C1=O |
Origin of Product |
United States |
Biological Activity
The compound 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolidinone core and the introduction of the indoline and furan moieties. The synthetic pathway often utilizes starting materials such as substituted indoline derivatives and various electrophiles to achieve the desired structure.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one exhibit significant antimicrobial properties. For instance, a series of related thiazolidinones were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that these compounds often displayed superior antibacterial potency compared to standard antibiotics like ampicillin. Notably, some derivatives showed enhanced activity against resistant strains such as MRSA and Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 5a | 8 | MRSA |
| 5b | 16 | E. coli |
| 5c | 32 | P. aeruginosa |
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, compounds with similar structural features have been reported to target various signaling pathways associated with tumor growth .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the denaturation of bovine serum albumin (BSA), which is a marker for anti-inflammatory activity. This suggests that the compound may modulate inflammatory responses, making it a candidate for further exploration in inflammatory disease models .
The biological activity of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one is believed to be mediated through multiple mechanisms:
- Kinase Inhibition : Molecular docking studies suggest that this compound may inhibit specific kinases involved in bacterial resistance mechanisms, thereby enhancing its antibacterial efficacy .
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .
- Cell Cycle Modulation : By affecting cell cycle regulators, these compounds can halt the proliferation of tumor cells, contributing to their antitumor effects.
Case Studies
Several case studies highlight the effectiveness of thiazolidinone derivatives in clinical settings:
- Antimicrobial Efficacy : A study evaluated a series of thiazolidinones against clinical isolates from patients with severe infections. The results indicated a high success rate in reducing bacterial load within 24 hours of treatment .
- Cancer Treatment : In preclinical models, thiazolidinone derivatives demonstrated significant tumor regression in xenograft models when administered in combination with conventional chemotherapy agents .
Scientific Research Applications
Chemical Synthesis
The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-1-ethylindoline and furan derivatives under specific conditions. The structural confirmation of the synthesized compound is usually conducted using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Properties
Research indicates that compounds similar to 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one exhibit significant anticancer activity. The thiazolidinone moiety is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that thiazolidinones can modulate signaling pathways involved in cell survival and proliferation, making them promising candidates for cancer therapy .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. The presence of the thiazolidinone ring enhances its ability to disrupt microbial cell membranes or inhibit essential enzymes, thus providing a potential avenue for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Preliminary studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This suggests a potential application in treating conditions characterized by excessive inflammation .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one is crucial for optimizing its pharmacological properties. The bromine substitution on the indoline ring and the furan side chain are key determinants of its biological activity. Modifications in these regions can lead to enhanced potency and selectivity against specific biological targets.
Potential Applications
| Application Area | Description |
|---|---|
| Cancer Therapy | Targeting cancer cell proliferation through apoptosis induction. |
| Antimicrobial Agents | Development of new drugs against bacterial and fungal infections. |
| Anti-inflammatory Drugs | Treatment options for chronic inflammatory diseases. |
| Pharmaceutical Research | Investigating novel derivatives with improved efficacy and safety profiles. |
Case Study 1: Anticancer Activity
A study conducted on a series of thiazolidinone derivatives, including compounds similar to 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one, revealed significant cytotoxic effects against breast cancer cell lines (MCF7) with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods used for analogs, such as acid-catalyzed condensation of aldehyde derivatives with thiazolidinone precursors .
- Yields for brominated indolinone derivatives are moderate (35–60%), influenced by steric hindrance from substituents .
Key Observations :
- Brominated indolinone derivatives show kinase inhibition and antimicrobial activity, suggesting the target compound may share similar mechanisms .
- The furan substituent in the target compound could enhance DNA intercalation or enzyme binding compared to phenyl or alkyl groups .
Physical and Spectroscopic Properties
- Melting Points: Brominated thiazolidinone analogs typically exhibit high melting points (e.g., 280–281°C for compound 11 in ), suggesting the target compound may also demonstrate thermal stability.
- Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
